![molecular formula C15H18N2O4 B6629589 (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid
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Overview
Description
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid, also known as OPPA, is a synthetic amino acid that has been extensively studied for its potential applications in biochemical and physiological research. OPPA is a derivative of proline, an important amino acid found in many proteins. The unique chemical structure of OPPA makes it an attractive target for researchers interested in understanding the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid is complex and not yet fully understood. However, it is known that (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid binds to the active site of enzymes, inhibiting their activity. This binding is thought to occur through a combination of electrostatic and hydrophobic interactions between (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid and the enzyme.
Biochemical and Physiological Effects
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid has a number of biochemical and physiological effects that have been studied in detail. For example, (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of blood glucose levels. This inhibition could potentially be useful in the treatment of diabetes. (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid is its versatility. It can be used in a wide range of biochemical and physiological assays, making it a valuable tool for researchers. Additionally, (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid is relatively easy to synthesize, making it accessible to many labs. However, there are also some limitations to using (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid. For example, it can be difficult to obtain large quantities of pure (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid. One area of interest is the development of new drugs based on (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid and its derivatives. Another area of interest is the study of the molecular mechanisms underlying (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid's inhibitory effects on enzymes. Additionally, there is interest in using (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid as a tool for studying protein-protein interactions and protein folding. Overall, (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid is a promising compound with many potential applications in the field of biochemical and physiological research.
Synthesis Methods
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the amino acid is built up one residue at a time on a solid support. In solution-phase peptide synthesis, the amino acid is synthesized in solution and then purified using chromatography. Both methods have been used successfully to synthesize (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid.
Scientific Research Applications
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid has been used in a wide range of scientific research applications, including drug discovery, protein engineering, and structural biology. One of the most promising applications of (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid is in the development of new drugs. (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid and its derivatives have been shown to have potent inhibitory effects on a variety of enzymes, including proteases and kinases. These enzymes are involved in many disease processes, making (2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid a potentially valuable tool for drug discovery.
properties
IUPAC Name |
(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13-7-6-11(9-16-13)14(19)17-12(15(20)21)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18)(H,17,19)(H,20,21)/t11?,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMAPRDZHGTXQQ-PIJUOVFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NCC1C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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